ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

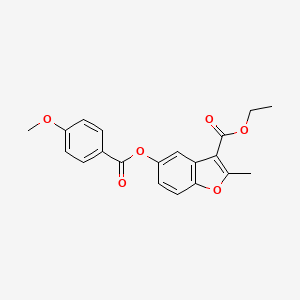

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative featuring:

- Ethyl carboxylate at position 3.

- Methyl group at position 2.

- 4-Methoxybenzoyloxy group at position 4.

The 4-methoxybenzoyloxy substituent introduces an electron-donating methoxy group, which influences electronic density and solubility. This compound is of interest in medicinal and materials chemistry due to its structural versatility.

Properties

IUPAC Name |

ethyl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)18-12(2)25-17-10-9-15(11-16(17)18)26-19(21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPYHOXKNWBLSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the esterification of 5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid with ethanol under acidic conditions. The reaction conditions often involve the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Chemical Reactions Analysis

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Scientific Research Applications

ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative with a variety of applications, particularly in scientific research. This compound's structure features a benzofuran core, an ethyl ester group, and a methoxybenzyloxy substituent.

Scientific Research Applications

- Organic Synthesis this compound serves as an intermediate in creating more complex molecules.

- Medicinal Chemistry Research into the biological activity of this compound suggests it has potential antimicrobial and anticancer properties. The benzofuran structure is known for its anti-inflammatory and antioxidant effects. Studies show the compound can bind with proteins and enzymes, potentially inhibiting their activity, which is vital for understanding its action in biological systems and could guide future drug development.

- Material Science It is also investigated for its properties in developing new materials with specific electronic or optical characteristics.

Biological Activity

Research indicates that ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits potent anticancer properties. It operates through multiple mechanisms:

- Inhibition of Cell Proliferation The compound has been shown to inhibit cell proliferation in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells, with significant effects observed at nanomolar concentrations.

- Induction of Apoptosis Studies demonstrate that this compound can induce apoptosis in cancer cells, which is critical for preventing tumor growth.

- Molecular Targeting The compound has been investigated for its ability to target specific kinases involved in cancer progression, such as CDK2 and GSK-3β.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis, thereby exerting its anti-tumor or antibacterial effects .

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The compound is compared to benzofuran carboxylate esters with analogous substituents but varying positions and functional groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Functional and Electronic Effects

- Electron-Donating vs. In contrast, chloro () and bromo () substituents withdraw electrons, which may increase electrophilicity and reactivity in substitution reactions.

- Positional Isomerism : The placement of substituents (e.g., benzoyloxy at position 5 in the target vs. position 4 in ) impacts molecular geometry and intermolecular interactions. For example, steric hindrance at position 5 may limit π-stacking compared to position 4.

- Solubility and Lipophilicity : Methoxy groups improve aqueous solubility, whereas bromine () and phenyl groups () increase hydrophobicity, affecting bioavailability and partitioning behavior.

Research Findings and Limitations

- Thermal Stability : Methoxy-substituted benzofurans (target) may exhibit higher thermal stability compared to halogenated analogs due to reduced electron-deficient character.

- Biological Activity : Chloro and bromo substituents () could enhance binding to hydrophobic enzyme pockets, whereas methoxy groups (target) might improve solubility for in vivo applications.

Biological Activity

Overview of Ethyl 5-(4-Methoxybenzyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate

Ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofurans, which are known for their diverse biological activities. The presence of functional groups such as methoxy and carboxylate enhances its potential for various pharmacological effects.

Anticancer Properties

Research has indicated that benzofuran derivatives possess significant anticancer activities. Ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate may exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.

Antioxidant Activity

Benzofuran derivatives are also noted for their antioxidant properties. Ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate could scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds similar to ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have been shown to exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play vital roles in inflammatory pathways.

Neuroprotective Activity

Given the structural characteristics of benzofurans, there is potential for neuroprotective effects. Some studies suggest that these compounds can protect neuronal cells from apoptosis and oxidative damage, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various benzofuran derivatives on human breast cancer cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting potential therapeutic applications in oncology.

Case Study 2: Antioxidant Capacity

In a comparative study assessing the antioxidant activities of different benzofuran compounds, ethyl 5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate showed promising results in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.